Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a trifluoromethylphenyl-propanamido side chain and a methyl carboxylate group. The compound’s synthesis typically involves multi-step reactions, including amide bond formation and esterification, as demonstrated in analogous piperidine derivatives .
Properties
IUPAC Name |
methyl 4-[[3-[4-(trifluoromethyl)phenyl]propanoylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c1-26-17(25)23-10-8-14(9-11-23)12-22-16(24)7-4-13-2-5-15(6-3-13)18(19,20)21/h2-3,5-6,14H,4,7-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIYQXNOZNMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The amide bond is formed by reacting the piperidine derivative with 4-(trifluoromethyl)phenylpropanoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds with modified trifluoromethyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C₁₈H₃₁F₃N₂O₂, with a molecular weight of approximately 388.46 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Anticancer Activity
Recent studies have demonstrated the potential of methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate as an inhibitor of specific cancer cell lines. For instance, research focused on dual inhibitors targeting malate dehydrogenase (MDH) enzymes has shown that modifications to the piperidine structure can yield compounds with significant anticancer activity. These compounds exhibit IC₅₀ values in the low micromolar range, indicating potent inhibitory effects against MDH enzymes crucial for cancer cell metabolism .
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| This compound | MDH1/MDH2 | 3.33/2.24 |
| Related Compound | MDH1/MDH2 | 3.38/1.53 |
Antibacterial Properties
The compound has also been evaluated for antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Preliminary results suggest that structural modifications can enhance activity against resistant strains, making it a candidate for further development in antibiotic therapies .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the trifluoromethyl group is crucial for enhancing the compound's biological properties. Various synthetic routes have been explored, including amide coupling reactions and piperidine ring modifications, to optimize efficacy and reduce toxicity .
Case Study 1: Lung Cancer Inhibition
A study published in a peer-reviewed journal highlighted the synthesis of a series of piperidine derivatives, including this compound), which were tested for their ability to inhibit lung cancer cell proliferation. The results indicated that these compounds could significantly reduce cell viability in vitro, suggesting a promising avenue for lung cancer treatment .
Case Study 2: Antibiotic Development
In another study focused on antibiotic resistance, derivatives of the compound were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain modifications to the piperidine structure could lead to increased antibacterial activity, providing a potential framework for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets by increasing hydrophobic interactions and improving the overall stability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Diversity :
- The target compound and 3f both feature a piperidine core with a para-trifluoromethylphenyl group. However, the target’s propanamido-methyl side chain distinguishes it from 3f , which lacks an amide linker.
- Urea derivatives (e.g., 11d , 11o ) replace the piperidine-propanamide motif with a piperazine-thiazole-urea scaffold, likely altering biological target specificity.
Synthetic Efficiency :
- The target compound’s synthesis (79.9% yield ) is comparable to urea derivatives in (85–88% yields) but superior to 3f (71% yield ).
- Reductive amination (used in 3 ) and coupling reactions (for 3f ) highlight divergent strategies for piperidine functionalization.
Substituent Effects: The para-trifluoromethyl group in the target compound and 11d enhances lipophilicity and metabolic stability compared to analogs with meta-substituents (e.g., 11e ).
Pharmacological Implications:
- Piperidine-carboxylates like the target compound and 3f are often explored as CNS agents due to their ability to cross the blood-brain barrier .
- Urea-thiazole derivatives (e.g., 11d , 11o ) are typically designed for kinase or protease inhibition, suggesting divergent therapeutic applications compared to the target compound.
Research Findings and Data
Physicochemical Properties:
Target Compound :
Compound 11d :
- ESI-MS : m/z 534.1 [M+H]+, confirming molecular weight .
Biological Activity
Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring, a trifluoromethyl group, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 356.37 g/mol. The trifluoromethyl group is known to enhance lipophilicity and can influence the compound's interaction with biological targets.
Anticancer Activity
The anticancer properties of related compounds have been documented extensively. For example, derivatives containing the piperidine moiety have shown cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116, with IC50 values in the micromolar range . The mechanism often involves apoptosis induction through caspase activation, which may also be applicable to our compound of interest.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Similar compounds act as antagonists or agonists at various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic processes or viral replication.
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed in related structures, suggesting a potential pathway for this compound .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on Piperidine Derivatives : A study published in MDPI highlighted that piperidine derivatives showed promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This suggests that this compound could exhibit similar or enhanced effects.
- Antiviral Studies : Research on N-Heterocycles demonstrated that modifications at specific positions greatly influenced antiviral efficacy, with some compounds achieving EC50 values below 0.5 μM against HIV . This underscores the importance of structural modifications in enhancing biological activity.
Data Tables
| Compound Name | Molecular Formula | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| This compound | Potential Antiviral & Anticancer | TBD | |
| Related Piperidine Derivative | Anticancer (MCF-7) | IC50: 15 μM | |
| N-Heterocycle Example | Antiviral (HIV) | EC50: 0.20 μM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-((3-(4-(trifluoromethyl)phenyl)propanamido)methyl)piperidine-1-carboxylate, and what purification methods are critical for ensuring high yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Piperidine ring formation : Cyclization of precursors under controlled pH and temperature (e.g., using sodium acetate buffer at pH 4.6) .
- Amide bond formation : Reaction of piperidine derivatives with 3-(4-(trifluoromethyl)phenyl)propanoic acid using coupling agents like EDCI/HOBt .
- Esterification : Methyl ester introduction via carboxylate activation.
- Purification : Recrystallization or chromatography (HPLC with methanol/sodium octanesulfonate buffer mobile phases) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm backbone structure, amide proton resonance (~6.5–7.5 ppm), and trifluoromethyl group absence of splitting .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-F stretch) .
- HPLC : Retention time comparison with standards using C18 columns and UV detection .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., orexin or TRPV1 receptors) using HEK293 cells expressing target receptors .
- Functional assays : Calcium flux or cAMP measurement to assess agonism/antagonism .
- In vitro toxicity : MTT assays in hepatocyte or neuronal cell lines to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield, particularly for the amide coupling step?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance amide bond formation efficiency .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Catalyst optimization : Use of DMAP or pyridine to activate carboxylate intermediates .
- Yield monitoring : TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
Q. What strategies resolve contradictory data in biological activity studies, such as inconsistent IC₅₀ values across assays?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 PBS), temperature (37°C), and cell passage number .
- Compound stability testing : Pre-incubate the compound in assay buffers to rule out degradation (HPLC monitoring) .
- Orthogonal assays : Validate results using both fluorescence-based and radiometric methods .
- Batch analysis : Compare activity across synthesized batches to identify purity-related discrepancies .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?
- Methodological Answer :
- Core modifications : Replace the piperidine ring with pyrrolidine (rigidity vs. flexibility) to assess conformational effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate receptor binding .
- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with TRPV1 or orexin receptor active sites .
- In vivo validation : Test analogs in rodent pain models (e.g., von Frey filament test) to correlate SAR with efficacy .
Q. What computational methods are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with known GPCR ligands .
- Machine learning : Train models on ChEMBL datasets to predict cytochrome P450 inhibition .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
Q. How can stereochemical impurities be detected and minimized during synthesis?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) : Confirm absence of unintended stereoisomers in the final product .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key synthetic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
